3-[5-(1,5-dimethylpyrrol-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide
Description
3-[5-(1,5-dimethylpyrrol-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide is a complex organic compound that features a unique combination of pyrrole, oxadiazole, and sulfonamide functional groups.
Properties
IUPAC Name |
3-[5-(1,5-dimethylpyrrol-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-11-8-9-14(20(11)4)16-18-17-15(23-16)12-6-5-7-13(10-12)24(21,22)19(2)3/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIXTPNEJSRLIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1,5-dimethylpyrrol-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethylpyrrole with appropriate ketones in ethanol under reflux conditions with a few drops of glacial acetic acid . The preparation of the oxadiazole ring can be achieved by reacting hydrazide with carbon disulfide under strong basic conditions followed by acidification with dilute hydrochloric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
3-[5-(1,5-dimethylpyrrol-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole-2,5-dione derivatives, while reduction of the oxadiazole ring can produce amino derivatives.
Scientific Research Applications
3-[5-(1,5-dimethylpyrrol-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Potential use as an antitubercular agent due to its activity against Mycobacterium tuberculosis.
Industry: Possible applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[5-(1,5-dimethylpyrrol-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit the synthesis of essential biomolecules in microbial cells, leading to their death. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with enzymes involved in cell wall synthesis and DNA replication .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-dimethylpyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Known for its role in improving monoclonal antibody production.
3,5-dimethyl-1H-pyrrol-2-yl derivatives: Studied for their antimicrobial and antitubercular activities.
Uniqueness
3-[5-(1,5-dimethylpyrrol-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ability to act against a variety of microbial strains makes it a promising candidate for further development in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
